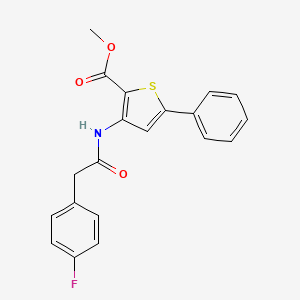

Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. It also has a fluorophenyl group, an acetamido group, and a carboxylate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the fluorophenyl group, and the formation of the acetamido and carboxylate ester groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the fluorophenyl group, the acetamido group, and the carboxylate ester group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring, the fluorophenyl group, the acetamido group, and the carboxylate ester group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity, and the presence of the carboxylate ester group could influence its solubility .Wissenschaftliche Forschungsanwendungen

Anticancer Research

Organotin(IV) complexes with amino acetate functionalized Schiff base, including derivatives of thiophene carboxylates, have been explored for their cytotoxic activities against various human tumor cell lines. These compounds exhibit significant cytotoxic effects, with some showing higher cytotoxicity than well-known anticancer drugs like doxorubicin and cisplatin. The structural characterization of these complexes and their in vitro cytotoxicity studies highlight their potential as anticancer drugs (Basu Baul et al., 2009).

Synthesis and Chemical Properties

The synthesis and properties of substituted thiophenes, including fluorophenylacetamido derivatives, have been a subject of interest. For instance, attempts to synthesize aminofluorothiophenes through different chemical reactions underscore the challenges and opportunities in manipulating the thiophene structure for various applications. This includes exploring the fluorination process and its impact on the chemical and physical properties of thiophene derivatives (Kobarfard et al., 1999).

Antipathogenic Activity

New thiourea derivatives, including those with fluorophenyl groups, have been synthesized and tested for their antipathogenic activity. These compounds have shown significant effects, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine, bromide, or iodine atoms on the thiourea moiety enhances their anti-microbial and antibiofilm properties, demonstrating their potential for developing novel anti-microbial agents (Limban et al., 2011).

Material Science Applications

Cationic polythiophenes, synthesized from thiophene derivatives, have been studied for their DNA-binding capabilities, indicating their potential use in gene delivery and theranostic applications. The structural design of these polymers enables them to form complexes with DNA, opening avenues for research in gene therapy and diagnostic imaging (Carreon et al., 2014).

Pharmaceutical Development

Substituted acylaminocycloalkylthiophene carboxylic acid arylamides have been identified as inhibitors of the calcium-activated chloride channel TMEM16A, which is implicated in various physiological processes and diseases. These findings are significant for the development of treatments for conditions like hypertension, asthma, and possibly cancer, showcasing the therapeutic potential of thiophene derivatives (Truong et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3S/c1-25-20(24)19-16(12-17(26-19)14-5-3-2-4-6-14)22-18(23)11-13-7-9-15(21)10-8-13/h2-10,12H,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOERCJPLRYAXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2596079.png)

![N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2596081.png)

![({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2596083.png)

![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-1-yl]ethanone](/img/structure/B2596086.png)

![ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate](/img/structure/B2596087.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2596090.png)

![4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B2596092.png)

![N-(4-fluorobenzyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2596093.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2596096.png)

![N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2596097.png)

![N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2596101.png)